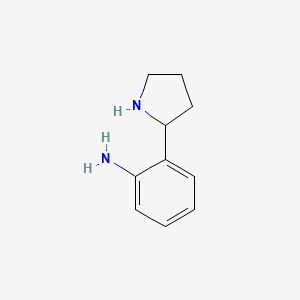
2-(Pyrrolidin-2-yl)aniline
Descripción general
Descripción
“2-(Pyrrolidin-2-yl)aniline” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound has a molecular formula of C10H14N2 .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “this compound”, often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The pyrrolidine-2-one scaffold, for example, is a structural feature recurrent in antitumor agents .Molecular Structure Analysis
The pyrrolidine ring in “this compound” contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
The pyrrolidine ring and its derivatives, including “this compound”, can undergo various chemical reactions . For instance, the pyrrolidine-2-one scaffold can be synthesized by the reaction of substituted salicylaldehydes and 2-(2-oxopyrrolidin-1-yl)acetamide .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 162.236 , a density of 1.109g/cm³ , and a boiling point of 296.2°C at 760 mmHg .Aplicaciones Científicas De Investigación
Directing Group in Chemical Synthesis
The derivative of “2-(Pyrrolidin-2-yl)aniline” has been explored as a directing group in chemical synthesis. For instance, Hong-Yi Zhao et al. (2017) discovered that 2-(pyridin-2-yl)aniline, a related compound, serves as a new, removable directing group promoting C-H amination mediated by cupric acetate. This methodology enables the effective amination of β-C(sp2)-H bonds of benzamide derivatives with various amines, demonstrating good functional group tolerance.
Material Science and Surface Chemistry
In material science and surface chemistry, Xiaoping Cao et al. (2001) studied the adsorption of nitrogen-containing organic molecules, including pyrrolidine, on the Si(001)−(2 × 1) surface. Their research illustrates how such molecules retain their aromatic character after bonding to the surface, providing insights into the interactions between organic molecules and semiconductor surfaces, which is crucial for the development of organic semiconductor devices.
Crystal Structure and Interaction Studies
The crystal structure and interaction studies of similar compounds provide insights into their potential applications in material science and pharmaceuticals. For example, Soundararajan Krishnan et al. (2021) investigated the crystal structure, Hirshfeld surface, and DFT studies of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline, revealing the molecule's coplanar structure and intermolecular interactions responsible for crystal packing. This research contributes to the understanding of molecular interactions and design principles for developing new materials with tailored properties.
Catalysis and Polymerization
In the field of catalysis and polymerization, derivatives of “this compound” have been utilized to facilitate specific reactions. For instance, E. Njogu et al. (2017) explored the synthesis, structural characterization, and reactivity of Silver(I)-pyridinyl Schiff base complexes in the ring-opening polymerization of ε-caprolactone, highlighting the potential of these complexes in producing polymers with practical applications.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for “2-(Pyrrolidin-2-yl)aniline” and similar compounds involve further exploration of their biological activities and the development of new synthetic strategies . For instance, “2-(pyridin-2-yl)aniline” has been discovered as a new, removable directing group for the sp2 C–H bond amination mediated by cupric acetate .
Propiedades
IUPAC Name |
2-pyrrolidin-2-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-2,4-5,10,12H,3,6-7,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSPKIWDYMHSNDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=CC=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



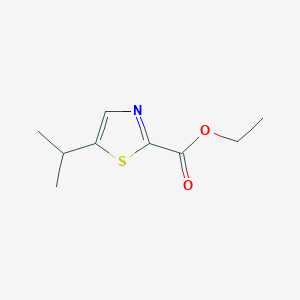
![2-[(Pyridin-3-ylmethyl)amino]acetamide hydrochloride](/img/structure/B3364719.png)
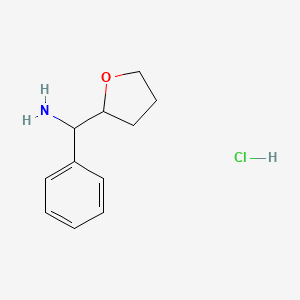
![2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B3364728.png)
![(dodecylsulfanyl)-N-[2-(4-methoxyphenyl)ethyl]methanimidamide hydrobromide](/img/structure/B3364735.png)
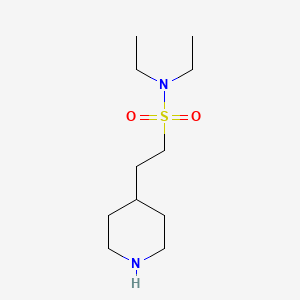


![[3-(Prop-2-yn-1-yloxy)phenyl]methanamine](/img/structure/B3364761.png)
![[4-(4-Fluorophenoxy)-3-methylphenyl]methanamine](/img/structure/B3364772.png)
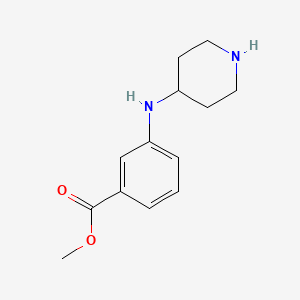
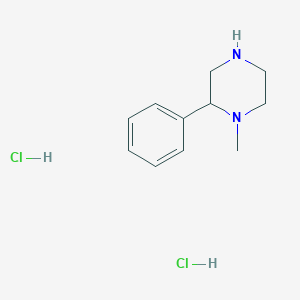
![5-Cyclopropylmethoxy-benzo[1,3]dioxole](/img/structure/B3364788.png)
